Calcium gluconate monohydrate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-XRDLMGPZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047226 |

Source

|

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66905-23-5 |

Source

|

| Record name | Calcium gluconate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM GLUCONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Calcium Gluconate Monohydrate

Abstract: This technical guide provides a comprehensive overview of this compound (C₁₂H₂₂CaO₁₄·H₂O), a widely utilized calcium salt in pharmaceutical and research settings. It details the compound's chemical structure, physicochemical properties, and stability. Furthermore, this guide outlines standard experimental protocols for its quantitative analysis and identification. The information is curated for researchers, scientists, and drug development professionals requiring a detailed understanding of this compound for laboratory applications.

Chemical Structure and Identification

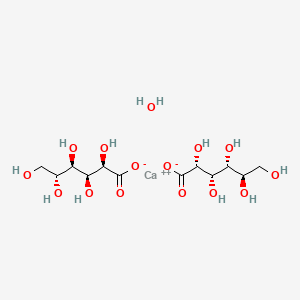

Calcium gluconate is the calcium salt of D-gluconic acid.[1] Structurally, it consists of one calcium cation (Ca²⁺) complexed with two gluconate anions.[1] It can exist in an anhydrous form or as a monohydrate, with the monohydrate form being the focus of this guide.[1]

-

IUPAC Name: calcium bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) monohydrate[1][2]

-

Synonyms: D-Gluconic acid calcium salt monohydrate, Calcii gluconas[4][9][10]

The structure features a central calcium atom coordinated to two gluconate molecules and one molecule of water. In aqueous solutions, the gluconate anion predominantly adopts a zigzag conformation.[11]

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white or almost white, crystalline or granular powder that is odorless and tasteless.[12][13][14] The key quantitative properties are summarized below.

| Property | Value | References |

| Molecular Weight | 448.39 g/mol | [3][4][5][15] |

| Appearance | White to off-white crystalline or granular powder | [4][10][12][14] |

| Melting Point | ~195 °C (with decomposition) | [7][8][16] |

| Solubility in Water | Sparingly soluble in cold water (~3.5 g/100 mL at 25°C), freely soluble in boiling water (~20 g/100 mL).[2][14][16][17][18] | |

| Solubility in Other Solvents | Insoluble in alcohol and other organic solvents.[2][13][19] | |

| pH of Aqueous Solution | Neutral to litmus; typically between 6.0 and 8.2 for injection solutions.[2][20] | |

| Stability | Stable in air. Loses water of hydration at 120°C.[2][14] |

Experimental Protocols

Assay of Calcium Gluconate (Complexometric Titration)

This protocol determines the purity of calcium gluconate by titrating the calcium ions with a standardized solution of edetate disodium (EDTA).

Principle: Calcium ions form a stable complex with EDTA. The endpoint of the titration is detected using an indicator, such as hydroxy naphthol blue, which changes color when all the free calcium ions have been complexed by the EDTA.[21][22]

Reagents and Equipment:

-

Calcium Gluconate sample

-

0.05 M Edetate Disodium (EDTA) volumetric solution (VS)

-

3 N Hydrochloric Acid

-

1 N Sodium Hydroxide

-

Hydroxy Naphthol Blue indicator

-

Deionized water

-

50-mL burette

-

Magnetic stirrer and stir bar

-

Analytical balance

Methodology:

-

Sample Preparation: Accurately weigh approximately 800 mg of Calcium Gluconate.[21]

-

Dissolution: Dissolve the sample in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[21]

-

Initial Titration: While stirring the solution (preferably with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA solution from a 50-mL burette. This ensures an excess of EDTA to complex with the majority of the Ca²⁺ ions.[21]

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide to raise the pH. This is necessary for the indicator to function correctly.[21]

-

Indication: Add approximately 300 mg of hydroxy naphthol blue indicator to the solution.[21]

-

Final Titration: Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[21]

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 22.42 mg of this compound (C₁₂H₂₂CaO₁₄·H₂O).

Identification Test for Calcium and Gluconate Ions

This protocol provides a qualitative method to confirm the presence of calcium and gluconate ions in the sample.

Principle: The test relies on the characteristic precipitation reaction of calcium ions with ammonium carbonate and the color reaction of the gluconate ion.[23]

Reagents and Equipment:

-

Calcium Gluconate sample

-

Dilute Hydrochloric Acid

-

Dilute Sodium Hydroxide solution

-

Ammonium Carbonate solution (5% w/v)

-

Distilled water

-

Test tubes, test tube holder, spatula

Methodology for Calcium Ion Identification:

-

Dissolve approximately 20 mg of the sample in a minimal amount of dilute HCl.[23]

-

Neutralize the solution with dilute NaOH solution.[23]

-

Alternatively, dissolve about 500 mg of the sample in 10 mL of water.

-

To the prepared solution, add 5 mL of ammonium carbonate solution.[23]

-

Boil the mixture and then allow it to cool.

-

Observation: The formation of a white, amorphous precipitate indicates the presence of calcium ions.[23]

Workflow for Calcium Gluconate Identification

Caption: Experimental workflow for the identification of calcium ions.

Synthesis and Stability

Synthesis: Calcium gluconate can be produced commercially through several methods:

-

Neutralization: The formation of calcium gluconate is often achieved by neutralizing gluconic acid with lime or calcium carbonate.[13][24]

-

Oxidation of Glucose: This involves the chemical or electrolytic oxidation of glucose to form gluconic acid, which is then reacted with a calcium source.[24][25]

-

Fermentation: Specific microorganisms are grown in a medium containing glucose to produce gluconic acid, which is subsequently converted to calcium gluconate.[25]

A common laboratory and industrial preparation involves reacting gluconic acid-delta-lactone with calcium carbonate in water at an elevated temperature (e.g., 80-90°C).[18]

Stability and Storage: this compound is stable in air.[2][14] It should be stored in a well-closed container in a cool, dry place. It is incompatible with strong oxidizing agents.[14] Aqueous solutions, particularly supersaturated solutions for injection, can be stabilized by the addition of calcium saccharate.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 66905-23-5 [chemicalbook.com]

- 7. This compound CAS#: 66905-23-5 [m.chemicalbook.com]

- 8. Calcium Gluconate | 66905-23-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Calcium Gluconate | 66905-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. This compound | Ingredient Supplier Orlando — Bell Chem [bellchem.com]

- 14. Calcium Gluconate USP EP BP Ph Eur IP Pure Reagent Manufacturers, SDS [mubychem.com]

- 15. This compound | C12H24CaO15 | CID 23724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]

- 17. ICSC 1736 - CALCIUM GLUCONATE [inchem.org]

- 18. CN112552167A - Preparation method of calcium gluconate - Google Patents [patents.google.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 21. uspbpep.com [uspbpep.com]

- 22. Assay of calcium gluconate | PDF [slideshare.net]

- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 24. prepchem.com [prepchem.com]

- 25. Calcium gluconate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Calcium Gluconate Monohydrate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O), a widely utilized calcium salt in pharmaceutical development and clinical applications. It details the compound's chemical structure, core physicochemical properties, and solid-state characteristics. This guide outlines detailed experimental protocols for its characterization and illustrates its fundamental role in cellular signaling and the implications of its properties for drug development.

Chemical and Physical Properties

This compound is the calcium salt of D-gluconic acid, containing one molecule of water of hydration.[1] It is a critical active pharmaceutical ingredient (API) used to treat calcium deficiencies.[2] Its physical and chemical properties are fundamental to its formulation, stability, and therapeutic efficacy.[3] It typically presents as a white, odorless, crystalline or granular powder.[4][5]

Table 1: General Physicochemical Properties

| Property | Value | References |

| IUPAC Name | calcium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate);hydrate | [3][6] |

| Molecular Formula | C₁₂H₂₂CaO₁₄·H₂O | [4][6][7] |

| Molecular Weight | 448.39 g/mol | [4][6][7] |

| CAS Registry No. | 66905-23-5 (Monohydrate) | [3][6] |

| Appearance | White to almost white crystalline or granular powder | [4][7] |

| pH (Solution) | 6.0 - 8.2 | [5] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its bioavailability and formulation design. It is sparingly soluble in cold water and freely soluble in boiling water, while being insoluble in organic solvents like ethanol and acetic acid.[4][5]

Table 2: Solubility Data

| Solvent | Temperature | Solubility | References |

| Water | Cold (approx. 25°C) | ~1 g in 30 mL (3.33 g/100 mL) | [5] |

| Water | 25°C | 3.5 g/100 mL | [8] |

| Water | 25°C | 30 g/L (3.0 g/100mL) | [2][9] |

| Water | Boiling (100°C) | ~1 g in 5 mL (20 g/100 mL) | [5] |

| Water | General | 50 mg/mL (5 g/100mL) | |

| Ethanol | Ambient | Insoluble | [4][5] |

| Acetic Acid | Ambient | Insoluble | [4] |

Solid-State Characterization

The solid-state properties of an API are crucial for its stability, manufacturability, and performance. For a hydrate like this compound, understanding its thermal behavior, interaction with moisture, and crystalline structure is paramount.

Thermal Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the material.

-

Dehydration: this compound loses its single water molecule upon heating. TGA thermograms show a weight loss of approximately 3.99-4.0%, which corresponds to the theoretical water content of 4.01%.[10][11] This dehydration event begins around 120-125°C and occurs over a range up to 166°C (400–439 K).[10][11][12][13] The associated endothermic peak in the DSC curve confirms this phase transition.[10][11] The fact that this occurs at a temperature significantly above the boiling point of water indicates a strong interaction between the water molecule and the calcium gluconate molecules in the crystal lattice.[10][11]

-

Melting and Decomposition: Following dehydration, a heat absorption peak without mass loss is observed between 169-187°C (442–460 K), which is attributed to the melting of the anhydrous form.[10]

Table 3: Thermal Analysis Data

| Parameter | Temperature Range | Observation | References |

| Dehydration (TGA/DSC) | 127°C - 166°C (400 - 439 K) | Mass loss of ~3.99%; Endothermic peak | [10][11] |

| Melting (DSC) | 169°C - 187°C (442 - 460 K) | Endothermic peak (post-dehydration) | [10] |

Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for pharmaceutical solids. Dynamic Vapor Sorption (DVS) is the standard technique for assessing this property. For a hydrated compound, DVS is essential for understanding its stability under different humidity conditions and its potential to convert to other hydrated forms or an anhydrous state.[14][15] While specific DVS isotherm data for this compound is not detailed here, the general methodology is provided in Section 4.

Crystal Structure

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It serves as a unique fingerprint for a specific crystalline form and is essential for identifying polymorphs, solvates, and hydrates.[16][17] For this compound, PXRD is used to confirm its crystal form and distinguish it from the anhydrous form (Form I).[10] Characteristic diffraction peaks for the monohydrate are located at 2θ angles of 8.0°, 9.0°, and 22.5°.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable physicochemical data. The following are standard protocols for the key analytical techniques discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[18]

-

Preparation: Add an excess amount of this compound powder to a series of stoppered flasks containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers).[19][20] An excess of 5-fold the estimated solubility is recommended.[21]

-

Equilibration: Place the sealed flasks in a temperature-controlled orbital shaker or water bath set to the target temperature (e.g., 25°C or 37°C).[20] Agitate the flasks at a constant speed (e.g., 100 rpm) for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[19][20]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., using a 0.45 µm syringe filter).[18]

-

Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved calcium gluconate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]

-

Confirmation: Verify that an excess of the solid material remains in the flask at the end of the experiment to confirm that the solution was indeed saturated.[20]

Thermal Analysis (TGA/DSC)

This protocol outlines a standard method for evaluating the thermal properties of a hydrate.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA or DSC crucible.[22][23]

-

Instrument Setup (TGA): Place the crucible onto the TGA's sensitive microbalance.[24] Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[10]

-

TGA Program: Heat the sample according to a defined temperature program. A typical program involves a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure all thermal events of interest are observed (e.g., 300°C).[10][23] Record the mass loss as a function of temperature.

-

DSC Program: For DSC analysis, place the sealed sample crucible and an empty reference crucible into the DSC cell. Apply a similar temperature program as in TGA, and record the differential heat flow between the sample and the reference.[25]

Hygroscopicity (Dynamic Vapor Sorption - DVS)

DVS provides a detailed profile of a material's interaction with moisture.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-20 mg) onto the DVS microbalance.[26][27]

-

Instrument Setup: Set the analysis temperature to a constant value, typically 25°C.

-

DVS Program:

-

Drying: Initially, dry the sample by exposing it to 0% relative humidity (RH) until the mass equilibrates (e.g., mass change dm/dt < 0.0005% per minute).[27]

-

Sorption Isotherm: Increase the RH in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to fully equilibrate before proceeding to the next humidity level.[26][28]

-

Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise fashion from 90% back down to 0% RH to obtain the desorption curve.[26]

-

-

Data Analysis: Plot the change in mass (%) versus the relative humidity to generate a moisture sorption-desorption isotherm.[28]

Crystal Structure (Powder X-ray Diffraction - PXRD)

PXRD is used to confirm the crystalline identity of the API.

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder to minimize preferred orientation effects.[29] Gently grind the sample if necessary, but be cautious not to induce phase transformations.[30]

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source parameters (e.g., 40 kV and 15 mA for a Cu Kα source).[10]

-

Data Collection: Scan the sample over a specific 2θ range (e.g., 5° to 70°) with a defined step size and scan speed.[31] A wider range can be useful for analyzing both crystalline and non-crystalline components.[31]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern for identification.

Relevance in Drug Development & Visualization

The physicochemical properties of this compound are not merely academic; they have direct and critical implications for drug development, from formulation to therapeutic action.

Experimental and Developmental Workflow

A systematic characterization of the API is the foundation of rational drug development. The workflow ensures that all critical physicochemical attributes are understood before proceeding to formulation.

Caption: API characterization workflow.

Impact of Properties on Formulation

The data gathered from physicochemical characterization directly influences formulation strategy. For instance, the limited aqueous solubility at room temperature necessitates strategies to ensure complete dissolution, especially for injectable dosage forms, while its hygroscopic nature informs packaging and storage requirements.

Caption: Impact of physicochemical properties.

Mechanism of Action: Intracellular Calcium Signaling

The therapeutic benefit of calcium gluconate derives from its dissociation to provide calcium ions (Ca²⁺). Ca²⁺ is a universal second messenger that regulates a vast number of cellular processes, including enzyme activity, gene transcription, and neurotransmission.[32][33] An external stimulus can trigger the influx of extracellular Ca²⁺ or its release from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration, which then activates downstream cellular responses.[34]

Caption: Simplified intracellular calcium signaling.

References

- 1. xzfood.com.cn [xzfood.com.cn]

- 2. This compound | 66905-23-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C12H24CaO15 | CID 23724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. ICSC 1736 - CALCIUM GLUCONATE [inchem.org]

- 9. This compound CAS#: 66905-23-5 [m.chemicalbook.com]

- 10. Effects of various parameters on solution-mediated phase transformation of calcium d-gluconate: an approach to obtain pure metastable monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. researchgate.net [researchgate.net]

- 14. public.jenck.com [public.jenck.com]

- 15. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. researchgate.net [researchgate.net]

- 18. enamine.net [enamine.net]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. scielo.br [scielo.br]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. skb.skku.edu [skb.skku.edu]

- 23. mse.washington.edu [mse.washington.edu]

- 24. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 25. benchchem.com [benchchem.com]

- 26. measurlabs.com [measurlabs.com]

- 27. research.aalto.fi [research.aalto.fi]

- 28. mt.com [mt.com]

- 29. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 32. Calcium signaling - Wikipedia [en.wikipedia.org]

- 33. news-medical.net [news-medical.net]

- 34. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Calcium Gluconate Monohydrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium gluconate monohydrate in aqueous and organic media. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a relevant biological signaling pathway, offering critical information for formulation development, research applications, and drug delivery system design.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various scientific and pharmaceutical contexts. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in various organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Reference |

| 15 | 3.3 | 0.074 | [1] |

| 20 | approx. 3.3 | approx. 0.074 | [2][3] |

| 25 | 3.5 | 0.078 | [1] |

| Boiling (100) | approx. 20 | approx. 0.446 | [2][3] |

Note: The anhydrous form of calcium gluconate has a solubility of approximately 1 g in 30 mL of water at room temperature, which is equivalent to about 3.3 g/100 mL[2].

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Insoluble | [1][4] |

| Acetic Acid | Insoluble | [4] |

| Other Organic Solvents | Insoluble | [1][4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for pharmaceutical development and research. The following are detailed methodologies for determining the solubility of a sparingly soluble salt like this compound.

2.1. Equilibrium Solubility Determination in Aqueous Media (Shake-Flask Method)

This method, based on protocols recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS), determines the equilibrium solubility of a substance at a specific pH and temperature[6][7][8].

Materials:

-

This compound powder

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)

-

Shaking incubator or water bath with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a series of flasks containing the desired pH buffers.

-

Add an excess amount of this compound to each flask to ensure that a saturated solution is formed. The excess solid should be visible at the bottom of the flask.

-

Place the flasks in a shaking incubator set at 37 ± 1 °C and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies.

-

After the incubation period, allow the flasks to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each flask using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of calcium gluconate in the diluted sample using a validated analytical method, such as HPLC.

-

Perform the experiment in triplicate for each pH condition.

2.2. Determination of Solubility of a Sparingly Soluble Salt (Titration Method)

This method is suitable for determining the solubility of sparingly soluble salts like calcium hydroxide and can be adapted for calcium gluconate[9].

Materials:

-

Saturated solution of this compound

-

Standardized solution of a titrant (e.g., EDTA for complexometric titration of calcium ions)

-

Indicator solution

-

Burette, pipette, and flasks

-

Filter paper and funnel

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the salt to deionized water and stirring for an extended period to reach equilibrium.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately measure a known volume of the filtered saturated solution into a flask.

-

Add an appropriate indicator to the solution.

-

Titrate the solution with a standardized titrant until the endpoint is reached, as indicated by a color change.

-

Record the volume of the titrant used.

-

Calculate the molar concentration of the dissolved calcium gluconate from the stoichiometry of the titration reaction.

-

The solubility in g/100 mL can then be calculated from the molar concentration.

Signaling Pathway Visualization

Calcium gluconate has been shown to exert protective effects in osteoarthritis, partly through the inhibition of cyclooxygenase-2 (COX-2) and subsequent reduction of chondrocyte apoptosis[10]. The following diagrams illustrate the experimental workflow for investigating such effects and the proposed signaling pathway.

Caption: Experimental workflow for evaluating the effect of calcium gluconate on osteoarthritis.

Caption: Proposed signaling pathway for the protective effect of calcium gluconate in osteoarthritis.

References

- 1. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 3. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. who.int [who.int]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. Protective effects of calcium gluconate on osteoarthritis induced by anterior cruciate ligament transection and partial medial meniscectomy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of in vitro research, calcium gluconate serves as a critical tool for modulating cellular processes by providing a bioavailable source of calcium ions (Ca²⁺). Its mechanism of action is fundamentally tied to its ability to dissociate in aqueous solutions, thereby increasing the extracellular calcium concentration. This elevation triggers a cascade of cellular events, primarily initiated by the activation of the Calcium-Sensing Receptor (CaSR) and the subsequent mobilization of intracellular calcium stores. This guide provides a detailed examination of these signaling pathways, supported by quantitative data, comprehensive experimental protocols for studying calcium-dependent processes, and clear visualizations of the core molecular and experimental workflows.

Core Mechanism: Dissociation and Ion Availability

In any aqueous environment, such as cell culture medium, calcium gluconate (C₁₂H₂₂CaO₁₄) readily dissociates into one calcium ion (Ca²⁺) and two gluconate anions.[1] The Ca²⁺ ion is the sole biologically active component responsible for initiating downstream signaling events.[1] The gluconate portion is generally considered inert in the context of acute signaling.[1]

This rapid dissociation makes calcium gluconate an effective vehicle for controllably elevating extracellular calcium in an in vitro setting.[1] Despite having a lower elemental calcium content by weight compared to calcium chloride (a 10% solution of calcium gluconate contains ~9 mg/mL of elemental calcium versus ~27 mg/mL for calcium chloride), in vitro studies have shown that equimolar concentrations of both salts produce similar increases in ionized calcium concentration in biological fluids.[2][3][4] This indicates that the ionization is efficient and not dependent on hepatic metabolism, a common misconception.[2][3]

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism through which extracellular Ca²⁺ exerts its effects is by acting as a direct agonist for the Calcium-Sensing Receptor (CaSR).[1][5] The CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis.[1][6] It functions as a homodimer with a large extracellular domain that binds Ca²⁺, leading to a conformational change that activates multiple intracellular signaling pathways.[1]

CaSR-Mediated Signaling Pathways

Upon activation, the CaSR couples to several heterotrimeric G-proteins, initiating distinct signaling cascades.

-

Gαq/11 Pathway (Primary): This is the canonical pathway for CaSR. Activation of Gαq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1]

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1][7] This rapid increase in intracellular Ca²⁺ is a key signaling event.

-

DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a wide array of target proteins, leading to diverse cellular responses.[8]

-

The following diagram illustrates the dissociation of calcium gluconate and the subsequent activation of the primary Gαq/11 signaling pathway via the CaSR.

Calcium as a Ubiquitous Second Messenger

The transient increase in cytosolic Ca²⁺ concentration is a universal signal that regulates a vast array of cellular functions.[9][10] Calcium ions exert their effects by binding to and modulating the activity of numerous proteins and enzymes.[9][11]

Key downstream pathways activated by intracellular Ca²⁺ include:

-

Calmodulin (CaM) and CaM Kinases (CaMK): Ca²⁺ binds to calmodulin, a primary calcium sensor. The Ca²⁺/CaM complex then activates CaM-dependent kinases (CaMKs), which phosphorylate target proteins involved in processes like gene transcription, cell cycle progression, and metabolic regulation.

-

Protein Kinase C (PKC): As mentioned, Ca²⁺ is a crucial co-activator for many PKC isoforms, which are involved in cell proliferation, differentiation, and apoptosis.[8]

-

Other Ca²⁺-Binding Proteins: Many other proteins contain calcium-binding motifs (like the EF-hand) and are directly regulated by changes in Ca²⁺ concentration, influencing cytoskeletal dynamics, ion channel activity, and exocytosis.[9][10]

This diagram illustrates the central role of Ca²⁺ in activating the Calmodulin/CaMK pathway.

Experimental Application: Induction of Keratinocyte Differentiation

A well-documented in vitro application of modulating extracellular calcium is the induction of keratinocyte differentiation.[12][13] In culture, keratinocytes proliferate in a low-calcium environment (e.g., <0.1 mM) but undergo terminal differentiation when the extracellular calcium concentration is raised (e.g., >1.0 mM).[12][14] Calcium gluconate is frequently used to achieve this switch.

Quantitative Data Summary

The response of keratinocytes to extracellular calcium is dose-dependent. The following table summarizes typical quantitative findings from in vitro studies.

| Parameter | Low Calcium (0.05-0.07 mM) | High Calcium (1.2-2.0 mM) | Reference(s) |

| Cell Morphology | Small, cuboidal, high proliferation rate | Larger, stratified, form tight junctions | [12] |

| Intracellular Ca²⁺ ([Ca²⁺]i) | ~15 nM (on collagen filter) | ~20-22 nM (on collagen filter) | [15] |

| Marker Expression (mRNA) | High Keratin 5/14 | 5-10 fold increase in Involucrin | [12] |

| Marker Expression (Protein) | High Keratin 5/14 | De novo expression of Keratin 1/10 | [12][16] |

| Cellular Outcome | Proliferation | Terminal Differentiation, Cell Cycle Exit | [13] |

Detailed Experimental Protocol

This protocol outlines a standard method for inducing and assessing keratinocyte differentiation in vitro using calcium gluconate.

Objective: To induce differentiation in HaCaT keratinocytes by increasing extracellular Ca²⁺ concentration and to assess differentiation by analyzing the expression of the marker Keratin 10 (K10).

Materials:

-

HaCaT (human keratinocyte) cell line

-

Low-Calcium DMEM (prepared with calcium-depleted FBS)

-

Calcium Gluconate solution (sterile, 1M stock)

-

PBS, Trypsin-EDTA

-

Reagents for Western Blotting (lysis buffer, primary antibody for K10, secondary antibody, etc.)

Methodology:

-

Cell Culture (Proliferation Phase):

-

Culture HaCaT cells in T-75 flasks with low-calcium DMEM (~0.05 mM Ca²⁺) at 37°C, 5% CO₂.

-

Passage cells upon reaching 70-80% confluency to maintain their undifferentiated, proliferative state.

-

-

Seeding for Experiment:

-

Seed HaCaT cells into 6-well plates at a density that will achieve ~50% confluency after 24 hours. Continue to culture in low-calcium medium.

-

-

Induction of Differentiation:

-

Prepare "High-Calcium" medium by adding sterile calcium gluconate from the 1M stock to the low-calcium DMEM to achieve a final concentration of 1.8 mM Ca²⁺.

-

For the experimental group, aspirate the low-calcium medium and replace it with the high-calcium medium.

-

For the control group, replace the medium with fresh low-calcium medium.

-

-

Incubation:

-

Incubate the plates for 72-96 hours to allow for the expression of differentiation markers.

-

-

Protein Extraction and Analysis:

-

After incubation, wash cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Quantify total protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for Keratin 10 (K10). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detect and quantify the protein bands to compare K10 expression between the low-calcium (control) and high-calcium (differentiated) samples.

-

The workflow for this experiment is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aliem.com [aliem.com]

- 4. cmcedmasters.com [cmcedmasters.com]

- 5. Extracellular calcium as an integrator of tissue function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 8. The Dual Role of Calcium as Messenger and Stressor in Cell Damage, Death, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium signaling - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Calcium in biology - Wikipedia [en.wikipedia.org]

- 12. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium regulation of keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]

- 15. Effect of extracellular calcium on the intracellular calcium level of newborn rat skin basal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In vivo effects of calcium gluconate on bone mineralization

An In-Depth Technical Guide on the In Vivo Effects of Calcium Gluconate on Bone Mineralization

Introduction

Calcium is an indispensable mineral for numerous physiological processes, with its most prominent role being the maintenance of skeletal integrity.[1] The majority of the body's calcium is stored in bone as hydroxyapatite, providing structural strength.[1][2] Inadequate calcium levels can lead to metabolic bone diseases such as osteoporosis, characterized by decreased bone mass and microarchitectural deterioration, which increases fracture risk.[3][4] Calcium supplementation is a common strategy to prevent and treat calcium deficiencies.

Among the various available calcium salts, calcium gluconate, an organic salt, is frequently used in clinical settings due to its moderate solubility and good bioavailability.[1][5] This technical guide provides a comprehensive overview of the in vivo effects of calcium gluconate on bone mineralization, synthesizing data from human and animal studies. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating the effects of calcium gluconate on bone mineralization and related metabolic markers.

Table 1: Human Studies on Calcium Gluconate and Bone Mineral Density (BMD)

| Study Population | Intervention Group | Duration | Outcome Measure | Baseline Value | Post-Intervention Value | Percentage Change / Significance | Reference |

| 86 elderly male patients with osteoporosis (Control Group) | 1.0 g Calcium Gluconate (oral, 3x/day) | 6 months | Lumbar Spine BMD | Not Specified | Not Specified | Minimal impact, p > 0.05 | [3] |

| Total Hip BMD | Not Specified | Not Specified | Minimal impact, p > 0.05 | [3] | |||

| Femoral Neck BMD | Not Specified | Not Specified | Minimal impact, p > 0.05 | [3] | |||

| 86 elderly male patients with osteoporosis (Observation Group) | 1.0 g Calcium Gluconate (oral, 3x/day) + 0.25 µg Calcitriol (oral, 2x/day) | 6 months | Lumbar Spine BMD | 0.72 ± 0.15 g/cm² | 0.86 ± 0.14 g/cm² | +19.4% (p < 0.05) | [3] |

| Total Hip BMD | 0.80 ± 0.13 g/cm² | 0.95 ± 0.15 g/cm² | +18.8% (p < 0.05) | [3] | |||

| Femoral Neck BMD | 0.70 ± 0.11 g/cm² | 0.86 ± 0.13 g/cm² | +22.9% (p < 0.05) | [3] | |||

| 5 gastrectomized patients with sufficient vitamin D | Calcium Gluconate (dosage not specified) | ≥ 6 months | Areal BMD (aBMD) | Not Specified | Not Specified | Significant increase (p < 0.05) | [6] |

| 50 elderly Chinese women | 800 mg Calcium Lactate Gluconate (oral, daily) | 10 months | Ward's Triangle BMD | Not Specified | Not Specified | Significant increase (p < 0.05) | [7] |

| Intertrochanteric BMD | Not Specified | Not Specified | Significant increase (p < 0.05) | [7] | |||

| Femoral Neck BMD | Not Specified | Not Specified | No significant change (but joint effect with exercise, p < 0.05) | [7] |

Table 2: Animal Studies on Calcium Gluconate and Bone Health

| Animal Model | Intervention | Duration | Key Findings | Reference |

| Rats with ligature-induced periodontitis | 125 mg/kg & 250 mg/kg Calcium Gluconate (oral, daily) | 10 days | Significantly and dose-dependently inhibited alveolar bone loss; decreased osteoclast numbers and activity. | [8] |

| Collagen-induced arthritis (CIA) DBA/1J mice | 50, 100, & 200 mg/kg Calcium Gluconate (oral, daily) | 40 days | Significantly improved CIA-related bone and cartilage damage. | [9] |

| Achlorhydria mouse model (ATP4b-/-) | Calcium Gluconate vs. Calcium Carbonate | Not Specified | Calcium gluconate was superior to calcium carbonate in restoring calcium/skeletal homeostasis. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols from key in vivo studies.

Clinical Trial in Elderly Male Patients with Osteoporosis

-

Study Design: A randomized controlled trial.[3]

-

Participants: 86 elderly male patients diagnosed with osteoporosis were randomly assigned to two groups (n=43 per group).[3]

-

Intervention:

-

Duration: 6 months.[3]

-

Primary Outcome Measures:

-

Bone Mineral Density (BMD): Measured at the lumbar spine (L2-L4), total hip, and femoral neck using dual-energy X-ray absorptiometry (DXA) at baseline and after 6 months.[3]

-

Bone Metabolism Markers: Serum levels of tartrate-resistant acid phosphatase-5b (TRAP-5b), osteocalcin, calcium (Ca), phosphorus (P), and bone alkaline phosphatase (Bone-ALP) were quantified.[3]

-

-

Statistical Analysis: An independent samples t-test was used for normally distributed continuous variables, and a χ2 test or Fisher's exact probability method was used for categorical data. A p-value < 0.05 was considered statistically significant.[3]

Animal Study in a Rat Model of Periodontitis

-

Study Design: A controlled animal study.[8]

-

Animal Model: Male rats with experimentally induced periodontitis via silk ligature placement around the molars.[8]

-

Intervention Groups:

-

Control Group (ligature placement, no treatment).

-

Treatment Groups: Oral administration of calcium gluconate at doses of 62.5, 125, and 250 mg/kg daily.[8]

-

-

Duration: 10 days, starting one day after ligature placement.[8]

-

Outcome Measures:

-

Alveolar Bone Loss: Measured morphometrically on defleshed maxillae.[8]

-

Histopathology: Gingival tissues and alveolar bone were processed for histological examination to assess inflammatory cell infiltration, collagen fiber content, alveolar bone volume, and osteoclast numbers.[8]

-

Biochemical Analysis: Gingival tissue homogenates were analyzed for levels of myeloperoxidase (MPO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), malondialdehyde (MDA), and inducible nitric oxide synthase (iNOS) activity.[8]

-

Signaling Pathways in Bone Mineralization

The physiological effects of calcium on bone cells are mediated through complex intracellular signaling pathways. Calcium ions (Ca²⁺) act as a critical second messenger, influencing osteoblast proliferation, differentiation, and matrix mineralization.[10][11]

Upon administration, calcium gluconate dissolves to increase the extracellular calcium concentration.[1] This increase is detected by bone cells, primarily osteoblasts, through mechanisms including the Calcium-Sensing Receptor (CaSR) and various calcium channels.[12][13] The subsequent influx of Ca²⁺ into the cell triggers a cascade of downstream events.

Key signaling events include:

-

Activation of Transcription Factors: Intracellular calcium activates pathways like the Ras-MAPK pathway, which in turn promotes the activity of Runt-related transcription factor 2 (Runx2).[10] Runx2 is a master regulator of osteogenesis, controlling the expression of crucial bone matrix protein genes such as osteocalcin, osteopontin, and collagen type I.[10]

-

Osterix Regulation: Calcium signaling can also modulate the Camk-II-Dlx5 pathway, which regulates Osterix, another essential transcription factor for the differentiation of pre-osteoblasts into mature, mineralizing osteoblasts.[10]

-

WNT/Ca²⁺ Pathway: The non-canonical WNT/Ca²⁺ pathway is also implicated. Activation of this pathway leads to intracellular calcium release and the activation of calcium-sensitive enzymes, ultimately influencing gene expression through transcription factors like NF-AT.[14]

The interplay of these pathways ensures that sufficient extracellular calcium is translated into a coordinated cellular response, leading to the synthesis and mineralization of bone matrix.

The following diagram illustrates the logical flow from the administration of calcium gluconate to its ultimate effect on bone health.

Conclusion

The available in vivo evidence demonstrates that calcium gluconate can positively influence bone mineralization. In a human study involving gastrectomized patients, who are at risk for calcium malabsorption, calcium gluconate supplementation was effective in increasing bone mineral density.[6] However, in elderly male patients with osteoporosis, calcium gluconate monotherapy showed minimal impact on BMD over a six-month period, whereas its combination with calcitriol (an active form of Vitamin D) led to significant improvements in bone density at multiple skeletal sites.[3] This highlights the importance of Vitamin D co-administration for optimal calcium utilization in bone.

Animal studies further support the beneficial role of calcium gluconate, showing its efficacy in mitigating alveolar bone loss in periodontitis models and improving bone integrity in arthritis models.[8][9] Furthermore, in an animal model of impaired gastric acid production, calcium gluconate proved superior to calcium carbonate in maintaining skeletal homeostasis, suggesting an advantage in conditions of hypochlorhydria.[6]

Mechanistically, the effects of calcium gluconate are driven by the increase in extracellular calcium ions, which activates intracellular signaling cascades in osteoblasts. These pathways converge on key transcription factors like Runx2 and Osterix, promoting the expression of genes essential for bone matrix synthesis and subsequent mineralization.

References

- 1. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 2. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oss.jomh.org [oss.jomh.org]

- 4. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 5. Calcium Gluconate vs. Other Calcium Salts: Choosing the Right Salt [greenjeeva.com]

- 6. Calcium gluconate supplementation is effective to balance calcium homeostasis in patients with gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of calcium supplementation and exercise on bone density in elderly Chinese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of calcium gluconate on experimental periodontitis and alveolar bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Calcium Gluconate, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Calcium sensing receptor function supports osteoblast survival and acts as a co-factor in PTH anabolic actions in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling Pathways in Bone Development and Their Related Skeletal Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Calcium Gluconate in Preclinical Research

Executive Summary: This technical guide provides an in-depth analysis of the anti-inflammatory properties of calcium gluconate as demonstrated in various preclinical studies. Accumulating evidence from animal models of rheumatoid arthritis, osteoarthritis, acute inflammation, and periodontitis reveals that calcium gluconate exerts significant anti-inflammatory, immunomodulatory, and anti-oxidative effects. Mechanistically, these effects are attributed to its ability to modulate key inflammatory pathways, leading to a dose-dependent reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), inhibition of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and Myeloperoxidase (MPO), and a decrease in oxidative stress markers. This document details the experimental protocols, summarizes quantitative data in structured tables, and visualizes the proposed signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Modulation of Inflammatory Signaling

The primary mechanism of calcium gluconate in a biological system is its dissociation into calcium ions (Ca²⁺) and gluconate ions.[1][2] The biologically active component is the calcium ion, a ubiquitous second messenger crucial for countless cellular processes, including inflammation.[3][4] While acute intracellular Ca²⁺ influx is a known trigger for inflammatory responses like mast cell degranulation, preclinical evidence suggests that systemic administration of calcium gluconate modulates these pathways to produce a net anti-inflammatory effect.[5][6]

A plausible mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[8][9] Calcium signaling is intricately linked with NF-κB activation; specifically, the calcium-dependent phosphatase calcineurin is known to influence upstream components of the NF-κB cascade.[10] By influencing this pathway, calcium gluconate may suppress the transcription of key cytokines, thereby reducing the inflammatory response.[11][12]

Preclinical Efficacy in Inflammatory Models

Calcium gluconate has been evaluated in several well-established preclinical models of inflammatory diseases, consistently demonstrating therapeutic potential.

Collagen-Induced Arthritis (CIA) in Mice

This model mimics the pathology of human rheumatoid arthritis. Oral administration of calcium gluconate has been shown to significantly ameliorate disease symptoms by reducing inflammation and oxidative stress.[11][13]

-

Animals: Male DBA/1J mice.[11]

-

Induction: Primary immunization with bovine type II collagen in complete Freund's adjuvant on day 0, followed by a booster immunization in incomplete Freund's adjuvant on day 21.[11]

-

Treatment: Oral administration of calcium gluconate (50, 100, or 200 mg/kg) or vehicle once daily for 40 days, starting from the day of the first immunization.[11]

-

Assessments: Clinical signs such as paw thickness were monitored. At the end of the study, paws and spleens were collected for biomarker analysis.[11] Myeloperoxidase (MPO) and malondialdehyde (MDA) levels were measured as indicators of neutrophil infiltration and oxidative stress, respectively. TNF-α and IL-6 levels were quantified by ELISA.[11]

| Treatment Group | Dose (mg/kg) | Paw MPO (U/mg protein) | Paw MDA (nM/mg protein) | Paw TNF-α (pg/mg protein) | Paw IL-6 (pg/mg protein) |

| Intact Control | - | 1.8 ± 0.2 | 0.9 ± 0.1 | 10.1 ± 1.5 | 12.1 ± 2.1 |

| CIA Control | - | 12.1 ± 1.2 | 4.8 ± 0.5 | 45.2 ± 5.1 | 58.2 ± 6.3 |

| Ca Gluconate | 50 | 8.2 ± 0.9 | 3.1 ± 0.4 | 30.1 ± 3.5 | 35.4 ± 4.1 |

| Ca Gluconate | 100 | 5.3 ± 0.6 | 2.0 ± 0.3 | 21.5 ± 2.8 | 24.1 ± 3.1 |

| Ca Gluconate | 200 | 4.1 ± 0.5 | 1.5 ± 0.2 | 15.8 ± 2.1 | 18.2 ± 2.5 |

| Data adapted from Sohn et al., 2013.[11] Values are presented as mean ± SD. All treated groups showed significant reductions compared to the CIA control group (p<0.01 or p<0.05). |

Surgically-Induced Osteoarthritis (OA) in Rats

In a model of osteoarthritis created by surgical destabilization of the knee joint, calcium gluconate demonstrated protective effects against cartilage damage, which were linked to the inhibition of COX-2 and chondrocyte apoptosis.[12]

-

Animals: Male Sprague-Dawley rats.[12]

-

Induction: Osteoarthritis was induced by anterior cruciate ligament transection and partial medial meniscectomy in the right knee.[12]

-

Treatment: Daily oral administration of calcium gluconate (25, 50, or 100 mg/kg) for 84 days post-surgery.[12]

-

Assessments: Knee thickness and joint stiffness were measured. Histopathological analysis of the knee joint was performed to determine Mankin scores (a measure of cartilage degradation). Immunohistochemistry was used to quantify cells positive for COX-2, caspase-3, and PARP to assess inflammation and apoptosis.[12]

| Treatment Group | Dose (mg/kg) | Knee Thickness (mm) | Total Mankin Score | COX-2 Positive Cells (%) |

| Sham Control | - | 5.98 ± 0.11 | 0.25 ± 0.46 | 1.88 ± 1.13 |

| OA Control | - | 7.24 ± 0.18 | 10.75 ± 1.39 | 38.38 ± 5.18 |

| Ca Gluconate | 25 | 7.01 ± 0.21 | 9.25 ± 1.28 | 31.01 ± 4.81 |

| Ca Gluconate | 50 | 6.53 ± 0.15 | 5.38 ± 1.06 | 15.25 ± 3.92 |

| Ca Gluconate | 100 | 6.31 ± 0.16 | 4.25 ± 0.89 | 10.13 ± 2.59 |

| Data adapted from Ku et al., 2014.[12] Values are presented as mean ± SD. 50 and 100 mg/kg doses showed significant improvement compared to the OA control group (p<0.01). |

Acute Inflammation and Periodontitis Models

Calcium gluconate has also demonstrated efficacy in models of acute inflammation and periodontitis. In the carrageenan-induced paw edema model, a 50 mg/kg dose of calcium gluconate was shown to possess anti-inflammatory activity and significantly enhanced the effect of the COX-2 inhibitor etoricoxib.[14][15] In a rat model of experimental periodontitis, oral calcium gluconate (125 and 250 mg/kg) significantly inhibited alveolar bone loss and reduced levels of MPO, IL-1β, TNF-α, and MDA in gingival tissue.[16]

-

Animals: Albino rats.[14]

-

Induction: Acute inflammation was induced by sub-plantar injection of 1% carrageenan into the right hind paw.[14]

-

Treatment: Animals were pre-treated with calcium gluconate (50 mg/kg) and/or etoricoxib orally, one hour before carrageenan injection.[14]

-

Assessments: Paw volume was measured using a plethysmometer at 1, 3, and 5 hours post-injection to quantify the edema.[14]

| Model | Treatment Group | Dose (mg/kg) | Key Outcome | Result |

| Acute Edema | Etoricoxib | 5 | % Inhibition of Edema (at 5h) | 48.1% |

| Ca Gluconate + Etoricoxib | 50 + 5 | % Inhibition of Edema (at 5h) | 62.9% (Significantly enhanced effect) | |

| Periodontitis | Control | - | Alveolar Bone Loss (mm) | 1.08 ± 0.09 |

| Ca Gluconate | 125 | Alveolar Bone Loss (mm) | 0.71 ± 0.11 | |

| Ca Gluconate | 250 | Alveolar Bone Loss (mm) | 0.52 ± 0.08 | |

| Data adapted from Naringrekar et al., 2021[14] and Lee et al., 2013[16]. |

Conclusion and Future Directions

Preclinical studies consistently demonstrate that calcium gluconate possesses significant, dose-dependent anti-inflammatory properties across multiple disease models. Its therapeutic effects are mediated through the reduction of key pro-inflammatory cytokines and enzymes, as well as the mitigation of oxidative stress. The data strongly suggest that calcium gluconate modulates fundamental inflammatory signaling cascades, with the NF-κB pathway being a primary candidate.

For drug development professionals and researchers, these findings position calcium gluconate as a promising therapeutic agent, potentially as a standalone treatment or as an adjunct to enhance the efficacy of existing anti-inflammatory drugs like NSAIDs.[14] Future research should focus on:

-

Elucidating Molecular Mechanisms: Precisely defining the interaction between calcium signaling derived from calcium gluconate and the components of the NF-κB and other inflammatory pathways (e.g., inflammasomes).

-

Chronic Dosing and Safety: Expanding on the long-term safety and efficacy profile in chronic inflammatory conditions.

-

Translational Studies: Designing studies to bridge these preclinical findings to clinical applications in inflammatory diseases.

References

- 1. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. wikem.org [wikem.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 6. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of calcium, NF-κB and NFAT in the regulation of CXCL8 and IL-6 expression in Jurkat T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. STIM- and Orai-mediated Calcium Entry Controls NF-κB Activity and Function in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Calcium Gluconate, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effects of calcium gluconate on osteoarthritis induced by anterior cruciate ligament transection and partial medial meniscectomy in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Calcium Gluconate, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijbcp.com [ijbcp.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of calcium gluconate on experimental periodontitis and alveolar bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: Molecular Weight of Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and breakdown of the molecular weight of calcium gluconate monohydrate. The determination of an accurate molecular weight is fundamental for stoichiometric calculations in chemical reactions, preparation of solutions with precise concentrations, and characterization of the compound in analytical procedures.

Molecular Composition and Structure

This compound is the monohydrate salt of calcium and gluconic acid. Its chemical formula is C₁₂H₂₂CaO₁₄·H₂O, which indicates that each formula unit consists of one calcium ion (Ca²⁺), two gluconate anions ([C₆H₁₁O₇]⁻), and one molecule of water (H₂O).

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

The constituent elements and their respective counts in the chemical formula C₁₂H₂₂CaO₁₄·H₂O are:

-

Carbon (C): 12 atoms

-

Hydrogen (H): 22 atoms from the gluconate and 2 from water, totaling 24 atoms.

-

Calcium (Ca): 1 atom

-

Oxygen (O): 14 atoms from the gluconate and 1 from water, totaling 15 atoms.

The standard atomic weights for these elements are:

The total molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Ca atoms × Atomic weight of Ca) + (Number of O atoms × Atomic weight of O)

= (12 × 12.011) + (24 × 1.008) + (1 × 40.078) + (15 × 15.999) = 144.132 + 24.192 + 40.078 + 239.985 = 448.387 g/mol

This calculated value is consistent with figures found in chemical databases, which report the molecular weight as approximately 448.39 g/mol .[5][6][7][8]

Data Presentation: Summary of Molecular Weight Calculation

The following table provides a clear, structured summary of the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 24 | 1.008 | 24.192 |

| Calcium | Ca | 1 | 40.078 | 40.078 |

| Oxygen | O | 15 | 15.999 | 239.985 |

| Total | 52 | 448.387 |

Experimental Protocols

The determination of the atomic weights listed above is a result of meticulous experimental work, primarily using mass spectrometry.

Methodology for Atomic Weight Determination by Mass Spectrometry:

-

Sample Ionization: A sample of the element is introduced into the mass spectrometer and ionized to create charged particles.

-

Acceleration: The ions are accelerated by an electric field to give them all the same kinetic energy.

-

Deflection: The accelerated ions then enter a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion. Lighter isotopes are deflected more than heavier ones.

-

Detection: A detector measures the abundance of each deflected ion.

-

Calculation of Average Atomic Weight: The average atomic weight is calculated by taking the weighted average of the masses of the element's naturally occurring isotopes, factoring in their relative abundances.

This protocol provides the high-precision atomic weight values that are essential for accurate molecular weight calculations.

Visualization of Molecular Weight Composition

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Calcium - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H24CaO15 | CID 23724989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 18016-24-5 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Utilizing Calcium Gluconate Monohydrate as a Calcium Source in DMEM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are critical second messengers that govern a wide array of cellular functions, including proliferation, differentiation, and signal transduction.[1] In cell culture, maintaining a precise concentration of bioavailable calcium is essential for cellular health and the integrity of experimental results.[1] Dulbecco's Modified Eagle Medium (DMEM), a widely used basal medium, typically utilizes calcium chloride (CaCl₂) as its calcium source.[2][3] However, calcium gluconate monohydrate presents a viable alternative, offering distinct advantages in terms of cellular compatibility.[4][5] These application notes provide a comprehensive guide to substituting calcium chloride with this compound in DMEM, complete with detailed protocols and comparative data.

Calcium gluconate, an organic calcium salt, readily dissociates in aqueous solutions like cell culture media to provide bioavailable Ca²⁺ ions.[6] While calcium chloride contains a higher percentage of elemental calcium by weight, studies have shown that equimolar concentrations of calcium chloride and calcium gluconate yield comparable increases in ionized calcium levels.[7] Furthermore, calcium gluconate is generally considered to be less harsh on cells and may exhibit lower cytotoxicity at higher concentrations compared to calcium chloride.[4][8]

Data Presentation

Comparative Analysis of Calcium Sources

The choice of calcium salt can influence experimental outcomes. The following table summarizes the key characteristics of this compound and calcium chloride for consideration in cell culture applications.

| Property | This compound | Calcium Chloride (Anhydrous) | Reference(s) |

| Molecular Formula | C₁₂H₂₂CaO₁₄·H₂O | CaCl₂ | [9] |

| Molecular Weight | 448.39 g/mol | 110.98 g/mol | [9] |

| Elemental Calcium (%) | ~9.3% | ~27% | [4][8][10] |

| Solubility in Water | Sparingly soluble in cold water, freely soluble in hot water. | Highly soluble in water. | [8] |

| General Cellular Effects | Generally considered less harsh on cells. | Can be more cytotoxic at higher concentrations. | [4][5][8] |

Effects of Calcium Supplementation on Cell Proliferation

The cellular response to calcium is both cell-type and concentration-dependent. The table below provides examples of how different calcium sources can impact cell proliferation.

| Cell Type | Calcium Source | Concentration | Effect | Reference(s) |

| Mesenchymal Stem Cells | Calcium Chloride | 1-5 mM | Increased cell proliferation | [1] |

| Human Dental Pulp Stem Cells | Calcium Gluconate (in PRP) | 10% | Increased cell viability | [1] |

| Osteoblastic Cells | Calcium Chloride | 1-10 mmol | Inhibition of proliferation and differentiation | [1] |

| 293 Cells | Calcium Chloride | 0.1-1.0 mmol/L | No distinct effect on growth, but affected cell aggregation | [1] |

| MG-63 (Osteoblast-like) | Calcium Glucoheptonate | 0.25 - 2.0 mM | Significant increase in cell proliferation | [11] |

Experimental Protocols

Protocol 1: Preparation of a 1 M Sterile Calcium Gluconate Stock Solution

Due to the limited solubility of calcium gluconate in cold water, preparing a concentrated, sterile stock solution is recommended.[8] This stock can then be added to calcium-free DMEM to achieve the desired final concentration.

Materials:

-

This compound powder (cell culture grade)

-

Sterile, deionized water

-

Sterile magnetic stir bar and stir plate

-

Sterile beaker or flask

-

Warming plate or water bath

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles

Methodology:

-

Heat the deionized water to approximately 60-80°C to enhance the dissolution of calcium gluconate.[8]

-

In a sterile beaker, add the appropriate amount of calcium gluconate powder to the pre-warmed water to create a 1 M solution (448.39 g/L).

-

Place the sterile magnetic stir bar in the beaker and stir the solution continuously on a stir plate until the powder is fully dissolved.[8]

-

Once dissolved, allow the solution to cool to room temperature.

-

Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

-

Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of DMEM with this compound

This protocol outlines the preparation of 1 L of DMEM using powdered medium, substituting calcium chloride with the prepared calcium gluconate stock solution. Standard DMEM contains 1.8 mM of calcium.[2]

Materials:

-

DMEM powder, calcium-free

-

Cell culture grade water

-

1 M sterile calcium gluconate stock solution (from Protocol 1)

-

Sodium bicarbonate (NaHCO₃)

-

1 N HCl and 1 N NaOH for pH adjustment

-

Sterile 1 L graduated cylinder and mixing vessel

-

Sterile 0.22 µm filtration system

Methodology:

-

Add approximately 900 mL of cell culture grade water to a sterile mixing vessel.

-

Slowly add the calcium-free DMEM powder to the water while gently stirring.

-

Rinse the powder packaging with a small amount of water to ensure all powder is transferred.

-

Add 3.7 g of sodium bicarbonate and stir until dissolved.[3]

-

Aseptically add 1.8 mL of the 1 M sterile calcium gluconate stock solution to achieve a final concentration of 1.8 mM.

-

Adjust the pH to 7.2-7.4 using 1 N HCl or 1 N NaOH.[8]

-

Add cell culture grade water to bring the final volume to 1 L.

-

Sterilize the medium by passing it through a 0.22 µm filter.

-

Aseptically aliquot the sterile medium into smaller, single-use volumes to prevent pH changes and contamination. Store at 2-8°C, protected from light.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol can be used to evaluate the effect of varying concentrations of calcium gluconate on cell viability.

Materials:

-

Cells of interest

-

96-well plate

-

DMEM with varying concentrations of calcium gluconate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]

-

Prepare serial dilutions of calcium gluconate in the appropriate cell culture medium.

-

Remove the existing medium and replace it with the medium containing different concentrations of calcium gluconate. Include an untreated control.[1]

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

-

Add MTT solution to each well and incubate according to the manufacturer's instructions.

-

Add a solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Mandatory Visualizations

Calcium Signaling Pathways

The addition of calcium gluconate to the extracellular medium increases the concentration of Ca²⁺ ions, which can activate various signaling pathways upon entering the cell.

Caption: Intracellular calcium signaling cascade initiated by extracellular calcium.

Experimental Workflow: DMEM Preparation and Cell Viability Assay

The following diagram illustrates the logical flow from preparing the custom DMEM to assessing its impact on cell viability.

Caption: Workflow for preparing custom DMEM and assessing cell viability.

References

- 1. benchchem.com [benchchem.com]

- 2. 钙在细胞培养中的应用 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. Choice of calcium salt. A comparison of the effects of calcium chloride and gluconate on plasma ionized calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cmcedmasters.com [cmcedmasters.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Calcium Gluconate Administration in Rodent Models of Hypocalcemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocalcemia, a condition characterized by low serum calcium levels, can lead to severe neuromuscular and cardiovascular complications. Rodent models of hypocalcemia are invaluable tools for studying the pathophysiology of this condition and for the preclinical evaluation of therapeutic agents such as calcium gluconate. Calcium gluconate is a widely used calcium salt for the treatment of hypocalcemia due to its good solubility and lower risk of tissue irritation compared to other calcium salts.[1] This document provides detailed application notes and protocols for the administration of calcium gluconate in rodent models of chemically-induced and surgically-induced hypocalcemia.

Data Presentation

The following tables summarize quantitative data on the effects of calcium gluconate on serum calcium levels in rodent models.

| Animal Model | Method of Hypocalcemia Induction | Treatment Route | Calcium Gluconate Dose | Pre-treatment Serum Calcium (mg/dL) | Post-treatment Serum Calcium (mg/dL) | Time Point of Post-treatment Measurement | Reference |

| Rat | Surgical Parathyroidectomy (PTX) | Oral (in drinking water) | 1% solution | Not Applicable (Prevention) | 10.4 ± 0.5 | 2 weeks post-surgery | [2] |

| Animal Model | Treatment | Route | Dose | Peak Serum Calcium Concentration (µg/mL) | Time to Peak Concentration (minutes) |

| Mouse | Calcium L-lactate | IV | 15 mg/kg | ~75 | ~5 |

| Mouse | Calcium L-lactate | IV | 30 mg/kg | ~125 | ~5 |

| Mouse | Calcium L-lactate | Oral | 150 mg/kg | 98.2 | 30 |

Experimental Protocols

Protocol 1: Induction of Acute Hypocalcemia using EGTA

This protocol describes the induction of transient hypocalcemia in rats using the calcium-chelating agent ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA).

Materials:

-

Male Wistar rats (250-300g)

-

EGTA solution (e.g., 90 µmol/h infusion)[3]

-

Sterile saline solution (0.9% NaCl)

-

Infusion pump

-